Propanoyl phosphate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

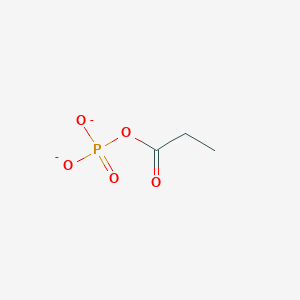

Propanoyl phosphate(2-) is dianion of propanoyl phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a propanoyl phosphate.

Aplicaciones Científicas De Investigación

Biochemical Significance

Propanoyl phosphate(2-) plays a crucial role as an acyl donor in various enzymatic reactions. It is involved in the conversion of propanediol to propionyl-CoA, which is essential for the metabolism of certain microorganisms. This pathway has implications for biofuel production and the synthesis of value-added chemicals.

Metabolic Engineering Applications

Recent studies have focused on engineering propionyl-CoA metabolism to enhance microbial production of biofuels and other chemicals:

- Microbial Production : Propanoyl phosphate(2-) is used as a precursor for synthesizing odd-chain alcohols and organic acids through engineered microbial pathways. For instance, metabolic engineering strategies have been developed to increase the yield of 1-propanol from propionyl-CoA by optimizing the pathways involved in its conversion .

- Biopolymers : The compound is also utilized in producing biodegradable plastics and other biopolymers, showcasing its potential in sustainable manufacturing practices .

Medical Research Applications

Propanoyl phosphate(2-) has been studied in the context of metabolic disorders, particularly those related to propionyl-CoA metabolism:

- Propionic Acidemia : In patients with disorders such as propionic acidemia, the accumulation of propionyl-CoA leads to significant metabolic disturbances. Research indicates that high levels of propionate and related metabolites can cause mitochondrial dysfunction and energy metabolism issues .

- Therapeutic Insights : Understanding the role of propanoyl phosphate(2-) in these metabolic pathways may provide insights into potential therapeutic strategies for managing such disorders.

Case Study 1: Engineering Microbial Strains

A study demonstrated the successful engineering of Escherichia coli strains to enhance the conversion of glucose to propanoyl phosphate(2-) and subsequently to valuable products like 1-propanol. By manipulating key metabolic pathways, researchers achieved higher yields than previously reported .

Case Study 2: Metabolic Profiling in Propionic Acidemia

Another investigation focused on patients with propionic acidemia, revealing how elevated levels of propionyl-CoA disrupt normal metabolic functions. The study employed metabolomic profiling techniques to identify specific metabolites affected by excess propionate, providing a clearer picture of the biochemical landscape in affected individuals .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Biofuel Production | Use as a precursor for microbial synthesis | Enhanced yields of odd-chain alcohols |

| Biopolymer Synthesis | Role in producing biodegradable materials | Potential for sustainable manufacturing |

| Metabolic Disorders | Insights into propionic acidemia | Identified metabolic disruptions |

| Enzymatic Reactions | Acyl donor in biochemical pathways | Essential for various enzymatic conversions |

Propiedades

Fórmula molecular |

C3H5O5P-2 |

|---|---|

Peso molecular |

152.04 g/mol |

Nombre IUPAC |

propanoyl phosphate |

InChI |

InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7)/p-2 |

Clave InChI |

FMNMEQSRDWIBFO-UHFFFAOYSA-L |

SMILES canónico |

CCC(=O)OP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.